molecular formula C23H23NO3 B5702614 N-[4-(benzyloxy)phenyl]-2-(2,3-dimethylphenoxy)acetamide

N-[4-(benzyloxy)phenyl]-2-(2,3-dimethylphenoxy)acetamide

Cat. No.: B5702614
M. Wt: 361.4 g/mol
InChI Key: IOBPRFVZQBNARM-UHFFFAOYSA-N
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Description

N-[4-(benzyloxy)phenyl]-2-(2,3-dimethylphenoxy)acetamide: is an organic compound with a complex structure that includes both benzyloxy and dimethylphenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(benzyloxy)phenyl]-2-(2,3-dimethylphenoxy)acetamide typically involves multiple steps. One common method starts with the preparation of 4-(benzyloxy)aniline, which is then reacted with 2-(2,3-dimethylphenoxy)acetyl chloride under basic conditions to form the desired acetamide. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: N-[4-(benzyloxy)phenyl]-2-(2,3-dimethylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines.

Scientific Research Applications

Chemistry: In chemistry, N-[4-(benzyloxy)phenyl]-2-(2,3-dimethylphenoxy)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, this compound may be used to study enzyme interactions and binding affinities due to its specific functional groups.

Industry: In the industrial sector, this compound could be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-[4-(benzyloxy)phenyl]-2-(2,3-dimethylphenoxy)acetamide involves its interaction with specific molecular targets. The benzyloxy and dimethylphenoxy groups may facilitate binding to certain enzymes or receptors, influencing their activity. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

    N-[4-(benzyloxy)phenyl]-2-(2,3-dimethylphenoxy)acetamide: can be compared with other acetamide derivatives that have similar structural features.

    4-(benzyloxy)phenyl acetic acid: and are examples of compounds with related structures.

Properties

IUPAC Name

2-(2,3-dimethylphenoxy)-N-(4-phenylmethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO3/c1-17-7-6-10-22(18(17)2)27-16-23(25)24-20-11-13-21(14-12-20)26-15-19-8-4-3-5-9-19/h3-14H,15-16H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOBPRFVZQBNARM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCC(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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